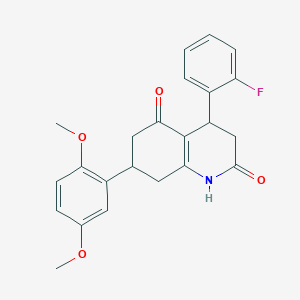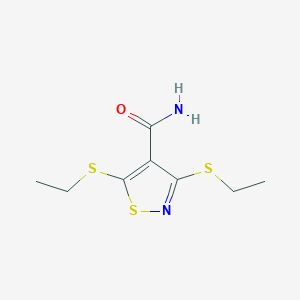![molecular formula C14H23N3S B5586593 1-cyclohexyl-3-cyclopropyl-5-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5586593.png)
1-cyclohexyl-3-cyclopropyl-5-[2-(methylthio)ethyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves multi-step chemical processes that include the use of azides and nitriles or through cycloaddition reactions. Specifically, methods like the [3+2] cycloaddition of azides with alkenes or alkynes, or the condensation of thiosemicarbazides in alkaline media, represent common pathways for synthesizing triazole derivatives (Swaroop et al., 2020).
Molecular Structure Analysis
Triazole compounds often exhibit interesting molecular structures due to the delocalization of π-electron density within the triazole ring, as shown in various crystallographic studies. These structures can significantly influence the compound's chemical behavior and interactions. For instance, in closely related triazole derivatives, non-planar configurations and considerable π-electron delocalization within the triazole ring have been observed, impacting the molecule's overall stability and reactivity (Boechat et al., 2016).
Chemical Reactions and Properties
1,2,4-Triazoles are known for participating in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, attributable to the triazole ring's electronic characteristics. These reactions allow for the synthesis of a wide range of derivatives with diverse biological and chemical properties. The triazole ring's interaction with different chemical groups can lead to compounds with significant antimicrobial activities or other industrially relevant properties (Singh et al., 2013).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular configuration. For example, the crystalline structure can be influenced by the type of substituents on the triazole ring, which in turn affects the compound's solubility and thermal stability. The crystal packing and intermolecular interactions, such as hydrogen bonding, play a crucial role in defining these properties (Pokhodylo et al., 2021).
Chemical Properties Analysis
The chemical properties of 1,2,4-triazole derivatives are significantly influenced by their functional groups. These properties include reactivity towards hydrolysis, oxidation, and reduction reactions. The presence of electron-donating or electron-withdrawing groups on the triazole ring can modulate the compound's chemical behavior, making it more reactive towards certain types of chemical reactions. This reactivity is crucial for the compound's application in synthesizing more complex molecules or in chemical transformations (Ebrahimi, 2010).
Propriétés
IUPAC Name |
1-cyclohexyl-3-cyclopropyl-5-(2-methylsulfanylethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3S/c1-18-10-9-13-15-14(11-7-8-11)16-17(13)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOXDGLIBKVZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1=NC(=NN1C2CCCCC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5586532.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5586546.png)

![2-[({[2-(dimethylamino)-4-methylpyrimidin-5-yl]carbonyl}amino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5586563.png)
![8-(2,5-dimethyl-3-furoyl)-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5586570.png)
![(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)methyl(phenyl)amine](/img/structure/B5586586.png)
![5-bromo-N'-[(5-iodo-2-furyl)methylene]nicotinohydrazide](/img/structure/B5586589.png)
![S-[2-(acetylamino)ethyl] 2,3,3,3-tetrafluoro-2-methoxypropanethioate](/img/structure/B5586603.png)
![5-(4-ethoxyphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5586610.png)
![4,6-dichloro-N-{2-[(3,3,3-trifluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5586612.png)
![4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5586620.png)